molecular formula C36H34N6O4+2 B14700758 Pyridinium, 3,3'-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl- CAS No. 23647-94-1

Pyridinium, 3,3'-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-

Cat. No.: B14700758
CAS No.: 23647-94-1
M. Wt: 614.7 g/mol
InChI Key: GZSNFNKIKQAWLD-UHFFFAOYSA-P
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Description

Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-): is a complex organic compound characterized by its unique structure, which includes pyridinium rings connected through a phenylenebis(carbonylimino) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-) typically involves the reaction of pyridine derivatives with phenylenebis(carbonylimino) compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a catalyst, such as palladium on carbon. The reaction temperature is maintained between 80-100°C, and the reaction time varies from 12 to 24 hours depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, polar solvents like water or alcohol.

Major Products Formed

    Oxidation: Pyridinium N-oxide derivatives.

    Reduction: Reduced pyridinium derivatives.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as conductivity or fluorescence.

Biology

In biological research, Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-) is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced durability and performance.

Mechanism of Action

The mechanism of action of Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino))bis(1-methyl-)
  • Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-butyl-)
  • Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-methyl-)

Uniqueness

The uniqueness of Pyridinium, 3,3’-(1,4-phenylenebis(carbonylimino-4,1-phenylenecarbonylimino))bis(1-ethyl-) lies in its specific ethyl substitution, which can influence its chemical reactivity and interaction with other molecules. This makes it distinct from its methyl or butyl-substituted counterparts, potentially offering different properties and applications.

Properties

CAS No.

23647-94-1

Molecular Formula

C36H34N6O4+2

Molecular Weight

614.7 g/mol

IUPAC Name

1-N,4-N-bis[4-[(1-ethylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C36H32N6O4/c1-3-41-21-5-7-31(23-41)39-35(45)27-13-17-29(18-14-27)37-33(43)25-9-11-26(12-10-25)34(44)38-30-19-15-28(16-20-30)36(46)40-32-8-6-22-42(4-2)24-32/h5-24H,3-4H2,1-2H3,(H2-2,37,38,39,40,43,44,45,46)/p+2

InChI Key

GZSNFNKIKQAWLD-UHFFFAOYSA-P

Canonical SMILES

CC[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CC

Related CAS

16758-33-1 (4-methylbenzenesulfonate[1:2]salt)

Origin of Product

United States

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